5-Butoxy-2-chloropyridine

Organic Synthesis Purification Process Chemistry

Procurement insight: The n-butoxy substituent confers an elevated LogP of 3.0 and a distinct boiling point, making this analog the optimal choice for developing drug candidates targeting non-polar environments or requiring enhanced membrane permeability. Avoid substitution failures—use this precise scaffold for cross-coupling or nucleophilic substitution in medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H12ClNO
Molecular Weight 185.65
CAS No. 1385021-19-1
Cat. No. B2569691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butoxy-2-chloropyridine
CAS1385021-19-1
Molecular FormulaC9H12ClNO
Molecular Weight185.65
Structural Identifiers
SMILESCCCCOC1=CN=C(C=C1)Cl
InChIInChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3
InChIKeyMKMNCGKKULINJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Butoxy-2-chloropyridine: A Versatile Heterocyclic Building Block for Organic and Medicinal Chemistry


5-Butoxy-2-chloropyridine (CAS 1385021-19-1) is a substituted pyridine derivative with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol [1]. It features a chlorine atom at the 2-position and an n-butoxy group at the 5-position of the pyridine ring [1]. This compound serves primarily as a key synthetic intermediate in the preparation of more complex organic molecules, including potential pharmaceuticals and agrochemicals, owing to the dual reactivity conferred by the halogen and alkoxy substituents . It is commercially available with a typical purity of ≥95% .

Why Simple Substitution of 5-Butoxy-2-chloropyridine is Not Recommended


Generic substitution among 5-alkoxy-2-chloropyridine analogs is not advisable due to the significant impact of the alkoxy chain length on key physicochemical properties that govern reaction behavior and purification. The n-butoxy substituent in 5-butoxy-2-chloropyridine imparts a distinct boiling point, hydrophobicity (LogP), and density profile compared to its shorter-chain methoxy and ethoxy counterparts [1]. These differences directly influence distillation parameters, chromatographic retention, and partition coefficients in liquid-liquid extractions, making the direct replacement of one analog with another without method revalidation a potential source of process failure or yield loss. The following section provides quantitative, comparator-based evidence to guide precise selection.

Quantitative Differentiators of 5-Butoxy-2-chloropyridine Against Closest Analogs


Boiling Point Elevation: A Key Distillation Parameter

The predicted normal boiling point of 5-butoxy-2-chloropyridine (265.4 ± 20.0 °C) is substantially higher than that of its methoxy and ethoxy analogs. This elevation, attributed to increased molecular weight and van der Waals interactions from the extended n-butoxy chain, directly informs distillation and vacuum distillation parameters [1]. Compared to 5-chloro-2-methoxypyridine (BP: 181-182 °C) and 5-chloro-2-ethoxypyridine (Predicted BP: 194.8 ± 20.0 °C) , the butoxy derivative requires significantly higher temperatures or lower pressures for vaporization.

Organic Synthesis Purification Process Chemistry

Enhanced Lipophilicity for Non-Polar Extraction and Chromatography

The calculated octanol-water partition coefficient (XLogP) for 5-butoxy-2-chloropyridine is 3.0 [1], which is markedly higher than that of its shorter-chain analogs. For comparison, the XLogP of 5-chloro-2-methoxypyridine is reported as 2.8 , and that of 5-chloro-2-ethoxypyridine is 2.13 [2]. This increase in lipophilicity correlates with the additional methylene units in the butoxy chain.

Medicinal Chemistry Separation Science Physicochemical Property

Density Reduction and Its Impact on Liquid Handling

The predicted density of 5-butoxy-2-chloropyridine (1.104 ± 0.06 g/cm³) [1] is lower than that reported for 5-chloro-2-methoxypyridine (1.193 g/mL at 25 °C) . This represents a density reduction of approximately 0.09 g/cm³, which, while modest, can affect volume-to-mass conversions in large-scale synthesis and the physical behavior of the compound in certain formulations.

Formulation Material Science Process Engineering

Synthetic Utility as a Dual-Reactive Scaffold

While not a direct comparator-based metric, the value proposition of 5-butoxy-2-chloropyridine is underpinned by its established utility as a versatile intermediate in nucleophilic substitution and cross-coupling reactions. The 2-chloro position is susceptible to palladium-catalyzed cross-couplings, while the 5-alkoxy group can be further functionalized [1]. This dual reactivity, shared by the class but with distinct steric/electronic modulation from the butoxy group, enables its use in synthesizing complex molecules such as 5-butoxy-2-aminopyridine and 5-butoxy-2-pyridinecarboxylic acid .

Organic Synthesis Cross-Coupling Nucleophilic Substitution

Optimal Procurement Scenarios for 5-Butoxy-2-chloropyridine


Synthesis of Lipophilic Pharmaceutical Candidates

The elevated LogP (3.0) [1] and predicted high boiling point of 5-butoxy-2-chloropyridine make it particularly suited as a core scaffold for synthesizing drug candidates intended for non-polar environments or where enhanced membrane permeability is a design goal. Its physical properties facilitate purification by distillation at higher temperatures or lower pressures compared to methoxy or ethoxy analogs .

Preparation of 5-Butoxy-Substituted Heterocycles via Cross-Coupling

This compound is an ideal starting material for palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions to install aryl, heteroaryl, or alkyl groups at the 2-position [2]. The resulting 5-butoxy-2-substituted pyridines are valuable intermediates in the development of novel ligands, materials, and bioactive molecules.

Nucleophilic Displacement to Generate 2-Amino or 2-Carboxylic Acid Derivatives

The chlorine atom at the 2-position is amenable to nucleophilic substitution, enabling the straightforward synthesis of derivatives such as 5-butoxy-2-aminopyridine or 5-butoxy-2-pyridinecarboxylic acid . These derivatives serve as advanced intermediates for further functionalization in medicinal chemistry campaigns.

Physicochemical Property-Driven Method Development

Due to its distinct boiling point, density, and LogP relative to shorter-chain alkoxy analogs, 5-butoxy-2-chloropyridine is the appropriate choice when developing or validating analytical or preparative methods (e.g., HPLC, flash chromatography, distillation) for a series of 5-alkoxy-2-chloropyridines. Its use ensures method robustness across the series and prevents the method failures that could arise from improper analog substitution .

Quote Request

Request a Quote for 5-Butoxy-2-chloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.